Benzenamine, 2-(4-bromophenoxy)-5-chloro-

Description

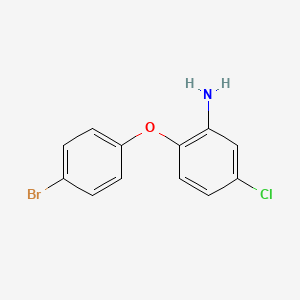

Benzenamine, 2-(4-bromophenoxy)-5-chloro-, is a halogenated aromatic amine with a benzene core substituted by an amine group (-NH₂), a 4-bromophenoxy group at position 2, and a chlorine atom at position 5.

Properties

IUPAC Name |

2-(4-bromophenoxy)-5-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJNZDBUMFALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281721 | |

| Record name | 2-(4-Bromophenoxy)-5-chlorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15211-91-3 | |

| Record name | 2-(4-Bromophenoxy)-5-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15211-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenoxy)-5-chlorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(4-bromophenoxy)-5-chloro- typically involves the reaction of 2-amino-5-chlorophenol with 4-bromophenol in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Temperature: Elevated temperatures around 100-150°C

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-(4-bromophenoxy)-5-chloro- may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(4-bromophenoxy)-5-chloro- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones or nitro compounds.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzenamine, 2-(4-bromophenoxy)-5-chloro- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(4-bromophenoxy)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with DNA: Modifying gene expression or inducing DNA damage.

Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Benzenamine, 2-(4-bromophenoxy)-5-chloro- and related compounds:

*Inferred based on substituent contributions.

Key Observations:

- Substituent Position: The 4-bromophenoxy group in the target compound introduces steric bulk compared to smaller groups like methoxy (-OCH₃) or methyl (-CH₃) .

- Electronic Properties : Bromine’s lower electronegativity (vs. Cl) may alter electron density on the aromatic ring, influencing reactivity in electrophilic substitution or cross-coupling reactions .

Physicochemical Properties

While direct data for the target compound is unavailable, trends can be extrapolated:

- Solubility: Bromophenoxy derivatives are likely less water-soluble than methoxy or methyl-substituted analogs due to increased hydrophobicity .

- Melting/Boiling Points: Higher molecular weight and halogen content typically elevate melting points compared to non-halogenated amines .

Biological Activity

Benzenamine, 2-(4-bromophenoxy)-5-chloro- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Benzenamine, 2-(4-bromophenoxy)-5-chloro- is characterized by its unique structure that includes a bromophenoxy group and a chloro substituent. Its synthesis often involves various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance, it can be oxidized to form quinones or nitro compounds and can undergo substitution reactions where halogen atoms are replaced by other functional groups.

The biological activity of Benzenamine, 2-(4-bromophenoxy)-5-chloro- is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- DNA Interaction : It can modify gene expression or induce DNA damage, potentially leading to cytotoxic effects in cancer cells.

- Cellular Pathway Modulation : The compound may affect signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Research indicates that Benzenamine derivatives exhibit notable antimicrobial properties. For example, compounds synthesized from similar structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often evaluated using methods like the turbidimetric assay .

Anticancer Activity

Benzenamine, 2-(4-bromophenoxy)-5-chloro- has been investigated for its anticancer potential. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity is typically assessed using assays like MTT or Sulforhodamine B (SRB) assays .

| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Compound 1 | MCF-7 | 0.27 | 156.8 | >100 |

| Compound 2 | HepG2 | TBD | TBD | TBD |

Case Studies

- Study on Antiviral Activity : A study explored the antiviral properties of similar benzenamine derivatives against human adenovirus (HAdV). Compounds showed increased selectivity indexes and low cytotoxicity, indicating their potential as antiviral agents .

- VEGFR-2 Inhibition : Another study focused on the inhibition of receptor tyrosine kinase signaling pathways. Certain benzenamine derivatives were found to be potent inhibitors of VEGFR-2, suggesting their role in cancer therapy .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and splitting patterns to confirm substitution (e.g., para-bromophenoxy vs. ortho-chloro groups). The bromophenoxy group typically deshields adjacent protons .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₂H₈BrClNO (calc. ~314.5). Fragmentation patterns (e.g., loss of Br or Cl) confirm substituent positions .

- IR Spectroscopy : Amine N-H stretches (~3300–3500 cm⁻¹) and aryl ether C-O stretches (~1250 cm⁻¹) validate functional groups .

How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Advanced Research Question

Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

- Differential Scanning Calorimetry (DSC) : Determine phase transitions and confirm purity (>95% by HPLC) .

- Controlled Recrystallization : Use solvents like ethanol/water to isolate the thermodynamically stable polymorph.

- Pressure-Dependent Boiling Points : Cross-reference data under standardized conditions (e.g., 0.013 bar vs. ambient pressure) to align with literature .

What strategies optimize regioselective synthesis of the bromophenoxy and chloro substituents?

Advanced Research Question

- Directing Groups : Introduce a nitro group at position 2 of the aniline ring to direct bromophenoxy substitution to position 4, followed by reduction to the amine .

- Protection/Deprotection : Use acetyl groups to protect the amine during bromophenoxy coupling, then hydrolyze with HCl/EtOH .

- Catalytic Systems : Pd-catalyzed Ullmann coupling for aryl ether formation improves yield and selectivity .

How can computational modeling predict the crystal structure of this compound?

Advanced Research Question

- ORTEP-III : Use this crystallographic software to generate 3D models from X-ray diffraction data. The GUI version (ORTEP-3 for Windows) simplifies hydrogen-bonding network analysis .

- Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental data (e.g., bond angles, torsion angles) to validate accuracy .

What analytical methods identify and quantify by-products in the synthesis?

Advanced Research Question

- HPLC-MS : Detect halogenated side products (e.g., di-brominated analogs) using a C18 column and acetonitrile/water gradient.

- GC-MS : Monitor volatile intermediates (e.g., unreacted 4-bromophenol) with a DB-5MS column .

- TLC with Fluorescent Indicators : Track reaction progress and isolate by-products via column chromatography (silica gel, hexane/EtOAc) .

How does steric hindrance from the bromophenoxy group affect reactivity?

Advanced Research Question

- Kinetic Studies : Compare reaction rates of bromophenoxy-substituted anilines with less bulky analogs (e.g., methoxy groups) in SNAr reactions.

- X-ray Crystallography : Measure bond lengths and angles to assess steric interactions between substituents .

- Computational Modeling : Use MOE or Gaussian to simulate transition states and identify steric barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.